molecular formula C4H2Cl2F3NO B14522134 N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide CAS No. 62634-42-8

N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide

Cat. No.: B14522134
CAS No.: 62634-42-8
M. Wt: 207.96 g/mol
InChI Key: WUMVOZNIYFOPQI-UHFFFAOYSA-N
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Description

N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide is a chemical compound characterized by its unique structure, which includes both dichloro and trifluoro functional groups

Properties

CAS No.

62634-42-8

Molecular Formula

C4H2Cl2F3NO

Molecular Weight

207.96 g/mol

IUPAC Name

N-(2,2-dichloroethylidene)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C4H2Cl2F3NO/c5-2(6)1-10-3(11)4(7,8)9/h1-2H

InChI Key

WUMVOZNIYFOPQI-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)C(F)(F)F)C(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide typically involves the reaction of 2,2-dichloroethanol with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide and thiourea.

Scientific Research Applications

N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichloro and trifluoro groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:

    N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoroethanamide: This compound has a similar structure but differs in the presence of an ethanamide group instead of an acetamide group.

    N-[(1E)-2,2-Dichloroethylidene]-2,2,2-trifluoropropanamide: This compound contains a propanamide group, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of dichloro and trifluoro groups, which confer distinct chemical and biological properties that are not observed in its analogs.

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